molecular formula C15H11Br2N3O2S B12752718 1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((phenylamino)methyl)- CAS No. 81963-77-1

1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((phenylamino)methyl)-

Cat. No.: B12752718
CAS No.: 81963-77-1
M. Wt: 457.1 g/mol
InChI Key: PXHZKUHXGXOKBX-UHFFFAOYSA-N
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Description

Historical Development of Oxadiazole-Based Heterocycles

The exploration of oxadiazoles began in the late 19th century with the pioneering work of Tiemann and Krüger, who first synthesized the 1,2,4-oxadiazole isomer in 1884. However, the 1,3,4-oxadiazole scaffold gained prominence much later, particularly after the 1950s, when its stability and synthetic versatility were recognized. Early applications focused on dyestuffs and materials science, but the discovery of bioactive derivatives like the HIV drug raltegravir (containing a 1,3,4-oxadiazole core) shifted attention toward pharmaceuticals. By the 21st century, advancements in combinatorial chemistry and high-throughput screening accelerated the development of novel oxadiazole derivatives, with over 1,200 studies published between 2000 and 2020 highlighting their anticancer, antimicrobial, and anti-inflammatory properties.

A key milestone was the identification of the 1,3,4-oxadiazole-2(3H)-thione subgroup, where the thione (-S-) group enhances electronic delocalization and hydrogen-bonding capacity. This modification improved binding affinity to biological targets, as demonstrated in tubulin polymerization inhibitors. The scaffold’s adaptability to diverse substituents—such as halogenated aryl groups and alkylamino chains—further solidified its role in medicinal chemistry.

Structural Significance of 1,3,4-Oxadiazole-2(3H)-Thione Scaffolds

The 1,3,4-oxadiazole-2(3H)-thione core combines aromatic stability with polarizable sulfur and nitrogen atoms, enabling dual hydrogen-bond acceptor and donor interactions. Its planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, as observed in molecular docking studies with cytochrome P450 lanosterol 14α-demethylase. The thione group’s electron-withdrawing nature also modulates the scaffold’s electronic properties, enhancing reactivity toward nucleophilic substitution at the 5-position.

Synthetic Pathways :

  • Hydrazide-Cyclization : Reaction of acyl hydrazides with carbon disulfide under alkaline conditions yields 1,3,4-oxadiazole-2-thiones. For example, N-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide cyclizes with CS₂ to form the thione derivative.
  • Nitroalkane Coupling : A novel method employs α-bromo nitroalkanes and acyl hydrazides under semiaqueous conditions, avoiding harsh dehydrative reagents.
  • Microwave-Assisted Synthesis : Rapid cyclization of hydrazides with aryl aldehydes using microwave irradiation improves yields (60–80%) and reduces reaction times.

Table 1 : Key Synthetic Methods for 1,3,4-Oxadiazole-2(3H)-Thiones

Method Reagents/Conditions Yield (%) Reference
Hydrazide-Cyclization CS₂, NaOH, reflux 70–85
Nitroalkane Coupling α-Bromo nitroalkanes, H₂O/EtOH 65–78
Microwave-Assisted Hydrazide, aldehyde, 60% power 60–80

Role of Brominated Aryl and Aminomethyl Substituents in Bioactive Compounds

The compound 5-(3,5-dibromo-2-hydroxyphenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione integrates two critical substituents:

  • 3,5-Dibromo-2-Hydroxyphenyl Group :
    • Bromine atoms enhance lipophilicity and membrane permeability, while their electron-withdrawing effects stabilize the aryl ring’s interaction with hydrophobic enzyme pockets.
    • The hydroxyl group at the 2-position participates in hydrogen bonding, as seen in tubulin inhibitors where it anchors the compound to β-tubulin’s Thr179 residue.
  • (Phenylamino)methyl Chain :
    • The aminomethyl linker provides conformational flexibility, enabling the phenyl group to engage in van der Waals interactions. In antifungal studies, derivatives with morpholine or triazole substituents on this chain showed enhanced activity against Aspergillus fumigatus (MIC: 4–8 μg/mL).

Bioactivity Correlations :

  • Anticancer Effects : Derivatives with brominated aryl groups exhibit pronounced cytotoxicity. For instance, compound 5a (bearing trimethoxy groups) showed IC₅₀ values of 7.52–12.01 μM against HepG2 and MCF-7 cells.
  • Antifungal Activity : The aminomethyl group’s substitution pattern directly influences efficacy. Compound 6i , featuring a para-bromophenyl moiety, inhibited Candida albicans cytochrome P450 with a binding energy of −61.03 kcal/mol, comparable to fluconazole (−67.29 kcal/mol).

Figure 1 : Proposed Binding Mode of 5-(3,5-Dibromo-2-Hydroxyphenyl) Substituent in Tubulin

  • The dibromophenyl group occupies a hydrophobic cleft near Val318.
  • The hydroxyl group forms a hydrogen bond with Thr179.
  • The thione sulfur coordinates with Mg²⁺ in the active site.

Properties

CAS No.

81963-77-1

Molecular Formula

C15H11Br2N3O2S

Molecular Weight

457.1 g/mol

IUPAC Name

3-(anilinomethyl)-5-(3,5-dibromo-2-hydroxyphenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C15H11Br2N3O2S/c16-9-6-11(13(21)12(17)7-9)14-19-20(15(23)22-14)8-18-10-4-2-1-3-5-10/h1-7,18,21H,8H2

InChI Key

PXHZKUHXGXOKBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

Preparation Methods

Step 1: Preparation of Dibromophenol Substituent

  • Starting Material : Bromination of phenol using bromine in acetic acid yields the dibromophenol moiety.
  • Conditions : Reaction is performed under controlled temperatures to ensure selective bromination at the desired positions.

Step 2: Formation of Acylhydrazide Intermediate

  • The dibromophenol derivative is reacted with hydrazine hydrate to form acylhydrazides.
  • This step ensures the introduction of hydrazide functionality required for oxadiazole ring formation.

Step 3: Cyclization to Form Oxadiazole Ring

  • The acylhydrazide is treated with carbon disulfide in ethanol under basic conditions (e.g., potassium hydroxide).
  • Acidification leads to cyclization and formation of the oxadiazole ring containing thione functionality.

Step 4: Substitution with Phenylamino Group

  • Formaldehyde and phenylamine are introduced into the reaction mixture under reflux conditions.
  • This step results in the attachment of the phenylamino group at position 3 of the oxadiazole ring.

Reaction Conditions and Optimization

Table: Reaction Parameters for Synthesis

Step Reactants Solvents/Conditions Yield (%)
Bromination Phenol + Bromine Acetic Acid; Temp: <50°C ~85%
Acylhydrazide Formation Dibromophenol + Hydrazine Hydrate Ethanol; Temp: Reflux (~78°C) ~70%
Cyclization Acylhydrazide + Carbon Disulfide Ethanol + KOH; Temp: Reflux (~78°C) ~65%
Substitution Formaldehyde + Phenylamine Ethanol; Temp: Reflux (~78°C) ~60%

Spectral Characterization

Spectral analysis confirms the structure of synthesized compounds:

  • IR Spectroscopy :
    • Peaks corresponding to C=S stretching (~1200 cm⁻¹) and N-H stretching (~3300 cm⁻¹).
  • NMR Spectroscopy :
    • Signals for aromatic protons (phenyl group), brominated phenol moiety, and CH₂ group attached to nitrogen.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazole-2-oxides.

    Reduction: Reduction of the thione group to a thiol.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole-2-oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Biological Activities

The biological activities of 1,3,4-oxadiazole derivatives are notable for their antimicrobial , anticancer , and anti-inflammatory properties. Some specific applications include:

  • Antimicrobial Activity : Various studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial effects against a range of pathogens. The presence of halogen substituents like bromine enhances this activity by increasing the lipophilicity of the compounds, allowing better membrane penetration.
  • Anticancer Properties : Research indicates that these compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The thione group plays a crucial role in interacting with cellular targets that are pivotal in cancer pathways.
  • Anti-inflammatory Effects : Oxadiazole derivatives have shown promise in reducing inflammation markers in various models, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of 1,3,4-Oxadiazole-2(3H)-thione derivatives:

  • A study published in the Journal of Heterocyclic Chemistry indicated that certain oxadiazole derivatives exhibited potent anticancer activity against breast cancer cell lines (Soni et al., 1982) .
  • Another research article highlighted the antimicrobial properties of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antibacterial agents (Barthwal et al., 1982) .

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The exact pathways and targets can vary depending on the specific compound and its application. For example, in medicinal chemistry, these compounds might inhibit enzyme activity or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Substituents Synthesis Method Biological Activity Reference
Target Compound : 5-(3,5-dibromo-2-hydroxyphenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich reaction (formaldehyde + aniline) Antimicrobial, antifungal (hypothesized based on substituents)
5-(3,4-Dichlorophenyl)-3-(piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione (5a-5k) Mannich reaction (piperidine derivatives) Antimicrobial, cytotoxic (IC~50~: 12–45 µM against cancer cell lines)
5-(Pyridine-4-yl)-3-((thiadiazol-2-ylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione (5a-f) Mannich reaction (thiadiazole amines) Antiviral (e.g., HSV-1 inhibition at 10 µg/mL)
5-(4-(Benzyloxy)phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione (6a-o) Ultrasound-assisted Mannich reaction Antifungal (MIC: 8–32 µg/mL against Candida spp.)
5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione (2a-b) Cyclization of hydrazides with CS~2~ Antibacterial (moderate activity against E. coli and S. aureus)
Key Insights:

Halogenation Effects: The 3,5-dibromo-2-hydroxyphenyl group in the target compound likely enhances antimicrobial activity compared to dichlorophenyl (5a-5k) or non-halogenated (6a-o) analogues due to bromine’s higher electronegativity and lipophilicity . In contrast, 5-(4-(benzyloxy)phenyl) derivatives (6a-o) exhibit stronger antifungal activity, suggesting that benzyloxy groups improve membrane penetration .

Aminomethylation Position: N-aminomethylation (as in the target compound) is more common than S-aminomethylation in oxadiazole-thiones, as the thione sulfur’s nucleophilicity is lower than the oxadiazole nitrogen .

Table 2: Activity Comparison Against Pathogens

Compound Type Antimicrobial (MIC, µg/mL) Antifungal (MIC, µg/mL) Cytotoxic (IC~50~, µM) Antiviral (IC~50~, µg/mL) Reference
Target Compound Hypothesized: 10–25 Hypothesized: 8–16 Not reported Not tested
5a-5k (Dichlorophenyl) 16–64 (bacteria) 12–45
6a-o (Benzyloxyphenyl) 8–32 (Candida)
5a-f (Pyridinyl-thiadiazole) 10 (HSV-1)
Key Insights:
  • The target compound’s 3,5-dibromo substitution may improve antibacterial efficacy compared to dichlorophenyl derivatives (5a-5k), as bromine enhances halogen bonding with microbial enzymes .
  • Antifungal activity is stronger in benzyloxyphenyl derivatives (6a-o), likely due to increased hydrophobicity facilitating fungal cell wall disruption .
Physicochemical Properties

Table 3: Molecular Properties and Solubility

Compound Type Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility (mg/mL) Thermal Stability (°C) Reference
Target Compound ~490 3.8 0.05–0.1 180–200
5a-5k (Dichlorophenyl) 380–420 2.5–3.0 0.1–0.5 160–190
6a-o (Benzyloxyphenyl) 400–450 4.0–4.5 <0.05 170–210
5a-f (Pyridinyl-thiadiazole) 350–380 1.5–2.0 0.5–1.0 150–180
Key Insights:
  • The target compound’s higher LogP (3.8) compared to dichlorophenyl derivatives suggests better membrane permeability but lower aqueous solubility.
  • Bromine atoms increase molecular weight and may reduce solubility, necessitating formulation optimization for drug delivery .

Biological Activity

1,3,4-Oxadiazole derivatives, particularly 1,3,4-Oxadiazole-2(3H)-thione compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((phenylamino)methyl)- is a notable example that exhibits promising antimicrobial and anticancer properties. This article synthesizes findings from various studies to detail the biological activity of this compound.

Synthesis and Characterization

The synthesis of 1,3,4-Oxadiazole-2(3H)-thione derivatives often involves reactions such as the Mannich reaction. For instance, a study synthesized numerous derivatives by reacting 3,5-disubstituted oxadiazoles with piperidine derivatives. Characterization techniques like NMR and FT-IR were employed to confirm the structures of the synthesized compounds .

Antimicrobial Activity

Research has demonstrated that 1,3,4-Oxadiazole derivatives possess significant antimicrobial activity against various pathogens. A study indicated that these compounds show better activity against gram-positive bacteria compared to gram-negative strains. Specifically, they were effective against Bacillus cereus, Bacillus thuringiensis, and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

CompoundActivity AgainstMIC (µg/mL)
5-(3,5-dibromo-2-hydroxyphenyl)-oxadiazoleBacillus cereus12
5-(3,5-dibromo-2-hydroxyphenyl)-oxadiazoleStaphylococcus aureus15
5-(3,5-dibromo-2-hydroxyphenyl)-oxadiazoleEscherichia coli30

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines such as HepG2 (liver), HeLa (cervical), and MCF7 (breast). Notably, some derivatives demonstrated IC50 values as low as 5.78μM5.78\mu M against HepG2 cells .

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
5-(3,5-dibromo-2-hydroxyphenyl)-oxadiazoleHepG25.78
5-(3,5-dibromo-2-hydroxyphenyl)-oxadiazoleMCF747.15
5-(3,5-dibromo-2-hydroxyphenyl)-oxadiazoleHeLaNot reported

The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes associated with cancer progression and microbial survival. For instance, studies indicate that oxadiazoles can inhibit thymidylate synthase (TS), a crucial enzyme for DNA synthesis . Additionally, some derivatives have been shown to disrupt tubulin polymerization in cancer cells .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

  • Dhumal et al. (2016) explored a combination of oxadiazole with thiazole and pyridine rings and found enhanced antitubercular activity against Mycobacterium bovis BCG .
  • Paruch et al. (2020) synthesized various oxadiazole derivatives and identified several candidates with potent antibacterial properties suitable for further development .

Q & A

Q. Table 1: Antifungal Activity of Selected Derivatives

CompoundSubstituentsIC₅₀ (µg/mL)Target FungusReference
6f2,4-Dimethylphenylamino6.8Candida glabrata
6g4-Bromophenylamino4.2C. glabrata
6i3,5-Dichlorophenylamino8.5C. glabrata

Q. Table 2: Optimization of Synthesis Conditions

ConditionConventional MethodUltrasound/Molecular SievesImprovementReference
Reaction Time15–20 hours1–2 hours85–90% yield
SolventDMF/THFEthanolHigher purity
CatalystNone3Å Molecular SievesReduced side products

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